2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline precursors, followed by their spirocyclization under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the amino and carbonitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A compound with a similar dioxo structure but different functional groups and applications.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Shares the dioxo functional group and has applications in medicinal chemistry.
Uniqueness
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H21F3N4O2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile |
InChI |
InChI=1S/C26H21F3N4O2/c1-24(2)11-19-21(20(34)12-24)25(16-5-3-4-6-18(16)32-23(25)35)17(13-30)22(31)33(19)15-9-7-14(8-10-15)26(27,28)29/h3-10H,11-12,31H2,1-2H3,(H,32,35) |
InChI Key |
IIAFXBJSDKTLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=C(C=C5)C(F)(F)F)N)C#N)C |
Origin of Product |
United States |
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